molecular formula C15H28N2O3 B7930486 Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930486
M. Wt: 284.39 g/mol
InChI Key: ZOGZLUGGTWQZEC-ZDUSSCGKSA-N
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Description

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H28N2O3 and its molecular weight is 284.39 g/mol. The purity is usually 95%.
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Biological Activity

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester (hereafter referred to as "the compound") is a synthetic organic molecule characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine ring with a hydroxyethyl substituent, and a tert-butyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C15H28N2O3
  • Molecular Weight : 284.39 g/mol
  • IUPAC Name : tert-butyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate

Biological Activity

The biological activity of the compound has been investigated in various contexts, particularly focusing on its interactions with biological receptors and enzymes. Preliminary studies suggest significant potential in modulating biological pathways, making it a candidate for therapeutic applications.

  • Receptor Interaction : The compound has shown the ability to bind to specific receptors, influencing their activity. This interaction is crucial for understanding the mechanism of action and potential therapeutic effects.
  • Enzyme Modulation : Studies indicate that the compound may affect enzyme activity, particularly those involved in metabolic pathways, which could lead to various pharmacological effects.
  • Chemical Stability and Reactivity : The carbamate moiety can undergo hydrolysis under acidic or basic conditions, yielding an amine and carboxylic acid. The cyclopropyl group may also participate in ring-opening reactions, leading to derivatives with distinct biological properties.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of the compound relative to structurally similar compounds:

Compound NameStructureUnique Features
Tert-butyl (1-(2-hydroxyethyl)cyclopropyl)carbamateC10H19NO3Lacks pyrrolidine; simpler structure
(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl esterC12H25N3O2Contains amino group instead of hydroxy; different biological activity
Cyclopropyl-N-methyl-N-(1-hydroxyethyl)carbamateC11H19N3O3Lacks pyrrolidine; alternative nitrogen substitution

This table illustrates how the unique combination of functional groups in the compound may impart distinct chemical reactivity and biological properties compared to other similar compounds.

Study on Biological Activity

Research has demonstrated that the compound exhibits significant activity in modulating P-glycoprotein (P-gp), an important efflux transporter involved in drug absorption and distribution. In vitro assays have shown that it can stimulate ATPase activity in P-gp, suggesting it may act as a substrate or inhibitor, which is critical for understanding its pharmacokinetic profile.

In one study, compounds similar to this one were tested for their ability to influence ATPase activity:

  • Findings : Compounds that stimulated ATPase activity showed potential as P-gp substrates, indicating their ability to modulate drug transport across cell membranes .

In Vivo Studies

Further investigations into the in vivo effects of the compound have indicated a reduction in tumor volume and weight without significant side effects in animal models. This suggests promising anticancer properties that warrant further exploration.

Properties

IUPAC Name

tert-butyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)11-13-5-4-8-16(13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGZLUGGTWQZEC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCN1CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C[C@@H]1CCCN1CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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